
2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline is a fluorinated aromatic compound with significant applications in various fields of chemistry and industry. The presence of both difluoroethoxy and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline typically involves the reaction of 2,2-difluoroethanol with an appropriate sulfonyl chloride or sulfonic anhydride in the presence of an alkali . This reaction yields an intermediate compound, which is then reacted with m-trifluoromethylphenol and an alkali under heated and stirred conditions to form the desired product . The final step involves the addition of a strong alkali and a sulfonyl chloride to the reaction mixture, followed by purification to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high efficiency, safety, and reliability, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
Major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline involves its interaction with specific molecular targets and pathways. The difluoroethoxy and trifluoromethyl groups enhance its reactivity and binding affinity to target molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride
- 2-(2,2-Difluoroethoxy)-2-(5-methyl-2-thienyl)ethanamine
Uniqueness
2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline stands out due to its unique combination of difluoroethoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H8F5NO |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8F5NO/c10-7(11)4-16-6-3-1-2-5(8(6)15)9(12,13)14/h1-3,7H,4,15H2 |
InChI Key |
BDPKEBXSZODDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)F)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
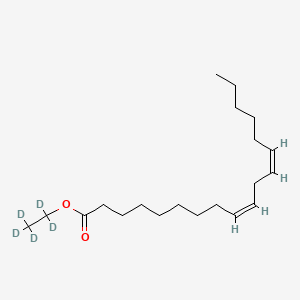
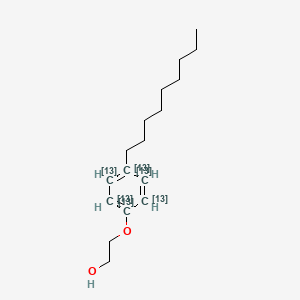
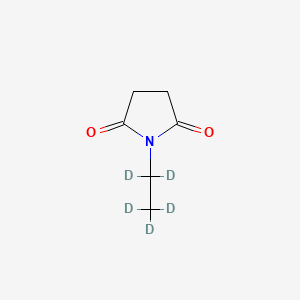
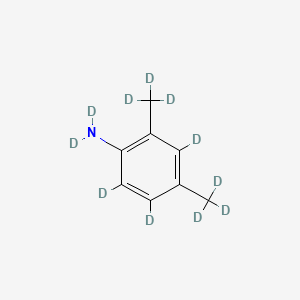
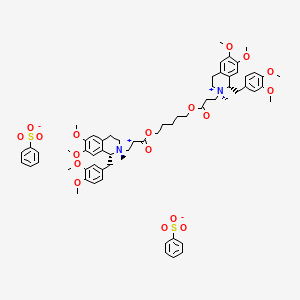
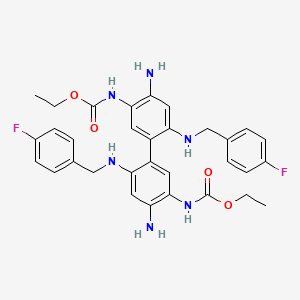
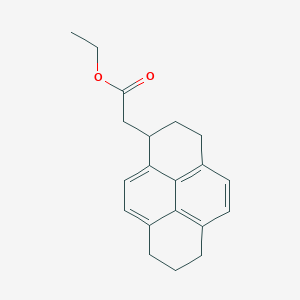
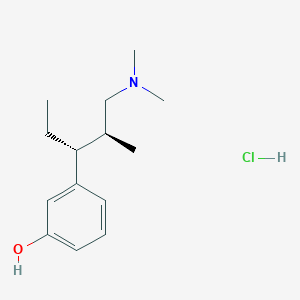
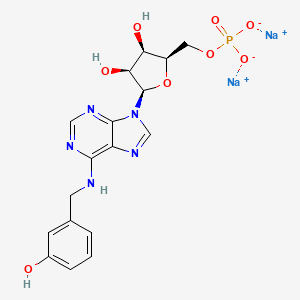

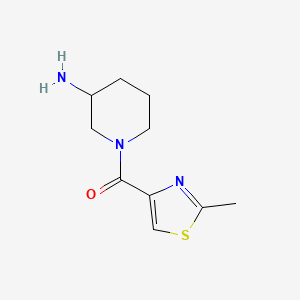
![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
